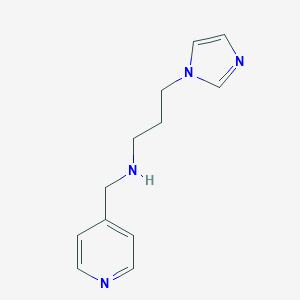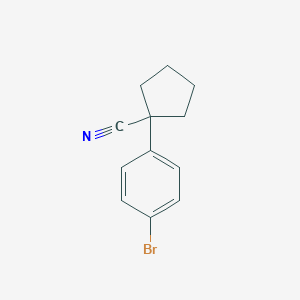
1-(4-Bromophenyl)cyclopentanecarbonitrile
描述
1-(4-Bromophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12BrN. It is characterized by a bromophenyl group attached to a cyclopentanecarbonitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentanecarbonitrile can be synthesized through a reaction involving 4-bromophenylacetonitrile and 1,4-dibromobutane. The process typically involves the following steps :
- Dissolve sodium hydride (NaH) in dimethylformamide (DMF) and cool the solution in an ice bath.
- Slowly add 4-bromophenylacetonitrile dropwise and stir for 30 minutes.
- Add 1,4-dibromobutane and allow the reaction to proceed at room temperature for 4 hours.
- Extract the product using ethyl acetate and purify it.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Corresponding amines from the reduction of the nitrile group.
科学研究应用
1-(4-Bromophenyl)cyclopentanecarbonitrile has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
相似化合物的比较
1-(4-Bromophenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(4-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-(4-Bromophenyl)cyclopentanecarbonitrile is unique due to its specific combination of a bromophenyl group and a cyclopentanecarbonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJLQZXHOLSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398403 | |
| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-19-2 | |
| Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
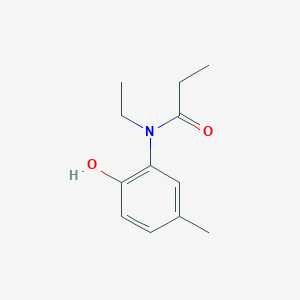
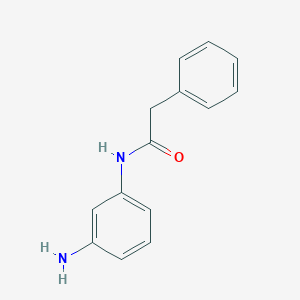
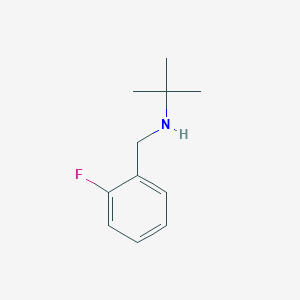
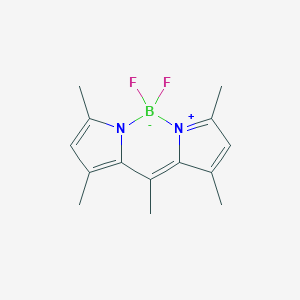
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
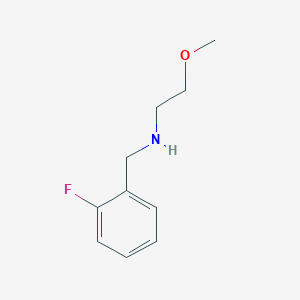
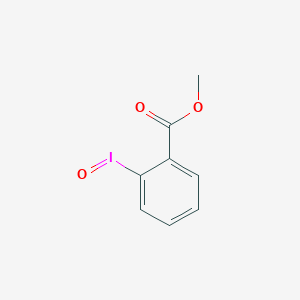
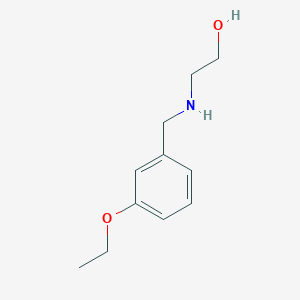
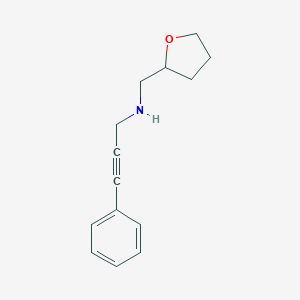
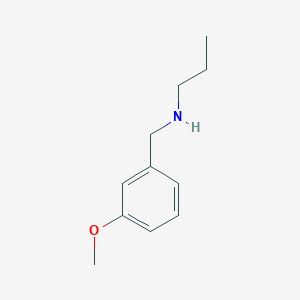
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
